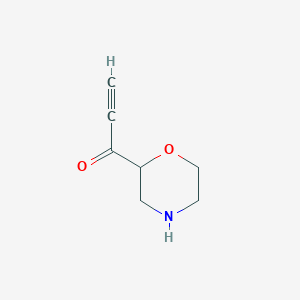

1-(Morpholin-2-yl)prop-2-yn-1-one

Description

Contextualization of Alkynyl Ketones and Morpholine (B109124) Scaffolds in Chemical Research

Alkynyl ketones, also known as ynones, are a class of organic compounds characterized by the presence of a ketone functional group directly attached to a carbon-carbon triple bond. This arrangement of atoms imparts a unique electronic and reactive character to the molecule. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, making it susceptible to nucleophilic attack. This reactivity has been extensively exploited in a variety of organic transformations, including Michael additions, cycloadditions, and multicomponent reactions, to construct complex molecular frameworks.

The morpholine scaffold, a six-membered heterocyclic ether amine, is a privileged structure in medicinal chemistry. chemos.denih.gov Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties. The inclusion of a morpholine ring in a drug candidate can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. nih.govnih.gov The non-planar, chair-like conformation of the morpholine ring also provides a three-dimensional framework that can be strategically utilized for precise interactions with biological targets. nih.gov The synthesis of morpholine derivatives, particularly those with substitutions at the carbon atoms, is an active area of research, with various methods being developed to access a diverse range of structures. nih.govnih.govnih.gov

Significance of the 1-(Morpholin-2-yl)prop-2-yn-1-one Structural Motif

The combination of an alkynyl ketone and a C-2 substituted morpholine in This compound creates a bifunctional molecule with considerable potential in synthetic and medicinal chemistry. The propynone moiety serves as a versatile handle for a wide array of chemical transformations, while the morpholine-2-yl group can influence the molecule's conformation, solubility, and potential biological activity.

The specific attachment at the C-2 position of the morpholine ring is of particular importance. Unlike the more common N-substituted morpholines, C-2 substitution introduces a chiral center, opening up possibilities for the development of stereoselective reactions and chiral ligands. The nitrogen atom of the morpholine ring remains as a secondary amine, which can be further functionalized or can participate in hydrogen bonding interactions, a crucial aspect in drug-receptor binding.

The juxtaposition of the reactive alkyne and the biologically relevant morpholine scaffold in a single molecule suggests its potential as a valuable building block in drug discovery programs. It could serve as a precursor for the synthesis of more complex heterocyclic systems or as a covalent modifier of biological macromolecules, where the ynone acts as a Michael acceptor.

While specific research on This compound is not extensively documented in publicly available literature, its structural components suggest a high potential for applications in various areas of chemical research. The following tables summarize the general properties and synthetic approaches for the key structural motifs present in this molecule.

Table 1: General Properties and Reactivity of Alkynyl Ketones

| Property | Description |

| Structure | R-C(O)-C≡C-R' |

| Reactivity | Electrophilic at the β-carbon of the alkyne due to conjugation with the ketone. |

| Common Reactions | Michael addition, Nazarov cyclization, Paal-Knorr synthesis of furans and pyrroles, cycloadditions. organic-chemistry.org |

| Applications | Synthesis of heterocycles, natural products, and pharmacologically active compounds. |

Table 2: Characteristics of C-Substituted Morpholine Scaffolds

| Characteristic | Description |

| Structure | A morpholine ring with one or more substituents on the carbon atoms. |

| Synthesis | Can be synthesized from amino alcohols, aziridines, or through catalytic annulation reactions. nih.govnih.gov |

| Properties | Often chiral, can improve pharmacokinetic properties of molecules, provides a 3D scaffold for molecular design. nih.gov |

| Applications | Privileged scaffold in medicinal chemistry, used in the development of various therapeutic agents. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-morpholin-2-ylprop-2-yn-1-one |

InChI |

InChI=1S/C7H9NO2/c1-2-6(9)7-5-8-3-4-10-7/h1,7-8H,3-5H2 |

InChI Key |

BDABDZHKYUJOBR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C1CNCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Morpholin 2 Yl Prop 2 Yn 1 One

Strategies for the Construction of the 1-(Morpholin-2-yl)prop-2-yn-1-one Core

The synthesis of this compound necessitates the strategic formation of a carbon-carbon bond between the C-2 position of the morpholine (B109124) ring and the carbonyl carbon of the prop-2-yn-1-one moiety. This can be approached by either introducing the prop-2-yn-1-one group to a pre-formed morpholine ring or by constructing the morpholine ring with the acetylenic ketone functionality already in place.

Approaches to Incorporating the Prop-2-yn-1-one Moiety

The introduction of the prop-2-yn-1-one group, a class of compounds known as ynones, can be achieved through several established methods. nih.govrsc.org A common and effective strategy involves the coupling of an acyl chloride with a terminal alkyne. nih.gov In the context of our target molecule, this would likely involve the reaction of propynoyl chloride with a suitable 2-morpholinyl nucleophile.

Another viable approach is the oxidation of a corresponding propargyl alcohol. This two-step process would first involve the addition of a protected ethynyl (B1212043) group to a 2-formylmorpholine derivative, followed by oxidation of the resulting secondary alcohol to the desired ynone.

Furthermore, the direct coupling of carboxylic acids with terminal alkynes, often catalyzed by palladium and copper complexes, presents an alternative route to ynones and could be adapted for this synthesis. rsc.org

Routes for Functionalizing the Morpholine Ring at the 2-Position

The functionalization of the morpholine ring at the C-2 position is a critical step in the proposed synthetic pathways. Research has demonstrated several effective methods to achieve this, often involving the use of a protecting group on the morpholine nitrogen to facilitate selective reactions.

One of the most direct methods for C-2 functionalization is through α-lithiation. The deprotonation of an N-protected morpholine at the C-2 position using a strong base, such as n-butyllithium or LDA, generates a nucleophilic organolithium species. This intermediate can then be reacted with a suitable electrophile, such as propynoyl chloride or a related derivative, to form the desired C-C bond. acs.org The choice of the N-protecting group is crucial to direct the lithiation to the desired position and to prevent side reactions.

Radical-mediated C-H functionalization offers another avenue. A visible light-promoted decarboxylative Giese-type reaction has been reported for the functionalization at the 2-position of a morpholine derivative. nih.gov This approach involves the generation of a radical at the C-2 position, which could then potentially be trapped by an ynone or a suitable precursor.

Ring-opening strategies starting from activated aziridines have also been employed for the synthesis of 2-substituted morpholines. iupac.org This method involves the reaction of an aziridine (B145994) with a haloalcohol, followed by cyclization to form the morpholine ring. To be applicable to the synthesis of the target compound, the haloalcohol would need to incorporate the prop-2-yn-1-one moiety or a precursor thereof.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency and selectivity of the proposed synthetic routes. Transition metal catalysis, in particular, could play a significant role in both the formation of the ynone moiety and the functionalization of the morpholine ring.

As previously mentioned, palladium and copper co-catalyzed Sonogashira-type couplings are a mainstay in ynone synthesis from carboxylic acids and terminal alkynes. rsc.org This approach could be highly valuable for constructing the prop-2-yn-1-one fragment.

More advanced catalytic methods could potentially enable a direct C-H acylation of the morpholine ring. While not specifically reported for this substrate, rhodium-catalyzed C-H activation has been utilized for the acylation of other heterocyclic systems. nih.gov Such a strategy would be highly atom-economical, avoiding the need for pre-functionalization of the morpholine ring.

Furthermore, photocatalysis presents an emerging and powerful tool. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines. libretexts.org While this specific method leads to 2-aryl morpholines, the underlying principles of generating and reacting radical intermediates could potentially be adapted for the introduction of an acyl group.

Development of Stereoselective Syntheses for this compound

The C-2 position of the morpholine ring in the target molecule is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The development of stereoselective syntheses to access a single enantiomer is of significant interest, particularly for applications in medicinal chemistry. A stereoselective synthesis is a reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed. libretexts.org

Several strategies can be envisioned to achieve stereoselectivity. The use of a chiral auxiliary on the morpholine nitrogen can direct the approach of reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter at C-2.

Asymmetric catalysis offers a more elegant and efficient approach. For instance, the asymmetric hydrogenation of dehydromorpholines using chiral rhodium catalysts has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. rsc.org A similar strategy could be conceived where a precursor to the target molecule containing a double bond within the morpholine ring is asymmetrically hydrogenated.

Organocatalysis also provides a powerful platform for enantioselective synthesis. A one-pot, three-step procedure for the enantioselective synthesis of C-2 functionalized morpholines has been reported, achieving good to excellent enantiomeric excess. This methodology relies on an asymmetric α-chlorination of an aldehyde, followed by reductive amination and cyclization. Adapting such a sequence to incorporate the prop-2-yn-1-one functionality could provide a viable route to enantiomerically enriched this compound.

Finally, starting from enantiopure building blocks, such as chiral amino alcohols, is a well-established strategy in the synthesis of chiral morpholine derivatives. iupac.org By carefully selecting a chiral starting material, the stereochemistry at the C-2 position can be pre-determined.

Reactivity and Transformations of 1 Morpholin 2 Yl Prop 2 Yn 1 One

Reactions of the Terminal Alkyne Functionality in 1-(Morpholin-2-yl)prop-2-yn-1-one

The terminal alkyne in this compound is a site of high electron density and is susceptible to a variety of addition and coupling reactions.

The terminal alkyne of this compound is a suitable substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction involves the [3+2] cycloaddition of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. Such reactions are known for their high efficiency, mild reaction conditions, and broad functional group tolerance. acs.orgntnu.edu While specific examples with this compound are not extensively documented, the reactivity of the propargyl amide moiety is well-established in this context.

Another relevant cycloaddition is the inverse-electron-demand Diels-Alder reaction between a strained alkene and a tetrazine, which proceeds rapidly without a catalyst. acs.org Furthermore, gold(I)-catalyzed formal intermolecular [2+5] cycloaddition reactions of propargyl acetals with benzaldimine substrates have been developed, leading to benz[c]azepin-4-ol products. ntnu.edu Given the structural similarities, this compound is expected to participate in analogous transformations.

Interactive Data Table: Representative Cycloaddition Reactions of Terminal Alkynes

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source, Azide | 1,2,3-Triazole | acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne, Azide | Triazole | acs.org |

| Inverse-Electron-Demand Diels-Alder | Tetrazine, Strained Alkene | Dihydropyridazine | acs.org |

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne triple bond. A key example is hydroazidation, which can provide access to vinyl azides, valuable synthetic intermediates. While direct hydroazidation of this compound is not specifically reported, the hydrofunctionalization of ynones is a well-studied area. For instance, ruthenium-catalyzed hydroboration of ynones leads to vinyl α-hydroxylboronates with high chemo-, regio-, and stereoselectivity. researchgate.netacs.org This reaction proceeds via a 1,4-addition of hydroborane to the conjugated system. acs.org

Gold-catalyzed cyclization of conjugated ynones with various nucleophiles, including indoles, alcohols, and thiols, involves a cis-hydrofunctionalization step to form functionalized pyrroles. bohrium.comnih.govresearchgate.net These examples suggest that the terminal alkyne of this compound would be reactive towards various hydrofunctionalization reagents under appropriate catalytic conditions.

Transition metals, particularly silver(I) and gold(I), are known to activate terminal alkynes towards nucleophilic attack and cyclization. Silver(I) catalysis can promote the cycloisomerization of N-propargylamides to form oxazolines. acs.orgresearchgate.net This transformation occurs via intramolecular attack of the amide oxygen onto the silver-activated alkyne. A similar reactivity would be expected for this compound, potentially leading to fused bicyclic systems.

Silver-catalyzed reactions of propargylamines can also lead to other interesting transformations. For example, the silver-catalyzed carboxylative cyclization of propargylamines with carbon dioxide generates vinyl-silver intermediates that can be further functionalized. rsc.org Additionally, silver nanocatalysts have been employed in the three-component coupling of aldehydes, amines, and terminal alkynes to synthesize propargylamines. tandfonline.com

Interactive Data Table: Transition Metal-Catalyzed Transformations of Propargylamides and Ynones

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Silver(I) | Cycloisomerization | N-Propargylamide | Oxazoline | researchgate.net |

| Silver(I) | Carboxylative Cyclization | Propargylamine | Vinyloxazolidinone | rsc.org |

| Gold(I) | Cycloisomerization | N-Propargylamide | Dihydroimidazolone | acs.org |

Chemical Behavior of the Carbonyl Group in this compound

The carbonyl group in this compound is part of an ynone system, which influences its reactivity. It is susceptible to nucleophilic attack, and the adjacent alkyne can participate in conjugate additions.

The carbonyl carbon of an ynone is electrophilic and can undergo nucleophilic addition. libretexts.org This is often referred to as a 1,2-addition. The reactivity can be influenced by the nature of the nucleophile. Strong, hard nucleophiles tend to favor 1,2-addition to the carbonyl group. For ynamides, which are structurally related, catalytic asymmetric addition of the ynamide to aldehydes has been achieved using zinc triflate and a chiral ligand to furnish N-substituted propargylic alcohols. rsc.orgnih.gov

It is important to note that ynones can also undergo 1,4-conjugate addition (Michael addition), where the nucleophile attacks the β-carbon of the alkyne. The competition between 1,2- and 1,4-addition is a key aspect of ynone chemistry.

Condensation reactions involving the carbonyl group of ynones are also possible. For instance, β-(2-aminophenyl)-α,β-ynones undergo condensation and biannulation reactions with 1,3-dicarbonyl compounds. researchgate.net While the morpholine (B109124) nitrogen in this compound is part of an amide and less nucleophilic than an aniline, the principle of using the ynone functionality to construct more complex heterocyclic systems is relevant.

The synthesis of enaminones through a one-pot, three-component reaction of a ketone, N,N-dimethylformamide dimethylacetal (DMFDMA), and a secondary amine like morpholine demonstrates a type of condensation reaction. mdpi.com Although this is a synthetic route to a related class of compounds, it highlights the potential for the carbonyl group of an ynone to participate in condensation chemistry, potentially at the α-position if enolization can occur.

Reactivity of the Morpholine Heterocycle in this compound

The morpholine ring in this compound possesses a secondary amine nitrogen and an ether oxygen, which are the primary sites of its reactivity.

Transformations Involving the Nitrogen Atom (e.g., Alkylation)

The nitrogen atom in the morpholine ring is nucleophilic and can readily undergo a variety of chemical transformations. One of the most common reactions is alkylation, where an alkyl group is introduced onto the nitrogen atom.

General alkylation of secondary amines, such as the morpholine moiety, can be achieved using various alkylating agents. While specific studies on this compound are not available, the selective monoalkylation of similar 1,2-amino alcohols has been reported using reagents like ethylene (B1197577) sulfate, suggesting a potential pathway for functionalizing the morpholine nitrogen. chemrxiv.org This process typically involves the SN2 reaction between the amine and the alkylating agent. The unique electronic and structural properties of the reactants can influence the selectivity of the reaction, favoring monoalkylation over di- or tri-alkylation. chemrxiv.org

Table 1: Potential Alkylation Reactions of the Morpholine Nitrogen

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 1-(4-Alkyl-morpholin-2-yl)prop-2-yn-1-one | N-Alkylation |

| This compound | Ethylene Sulfate | 1-(4-(2-Hydroxyethyl)morpholin-2-yl)prop-2-yn-1-one | N-Hydroxyethylation |

Ring-Opening and Ring-Closing Reactions of the Morpholine Moiety

The morpholine ring is generally stable but can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of the C-O or C-N bonds within the heterocyclic system. For instance, tandem reactions involving the nucleophilic ring-opening of activated aziridines with propargyl alcohols, catalyzed by gold(I), have been developed to construct morpholine derivatives. rsc.org While this describes a synthetic route to morpholines, analogous ring-opening of a pre-formed morpholine ring in a molecule like this compound would require harsh conditions or specific activation.

Conversely, ring-closing reactions are fundamental to the synthesis of the morpholine ring itself. Methodologies for constructing morpholines often involve the intramolecular cyclization of suitable precursors. For example, a highly regio- and stereoselective strategy for the synthesis of substituted morpholines involves the SN2-type ring opening of activated aziridines or azetidines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov Another approach utilizes a domino ring-opening cyclization (DROC) of epoxides with 1,2-ethanolamines to produce morpholin-2-ones. acs.org

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically for reactions involving this compound are not documented in the available literature. However, the mechanisms of the fundamental reactions of its constituent parts are well-understood.

For N-alkylation , the mechanism is typically a straightforward SN2 displacement, where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new C-N bond and the displacement of a leaving group.

The mechanisms of ring-opening and ring-closing reactions are more varied and depend on the specific reagents and conditions employed. For instance, acid-catalyzed ring-opening would involve protonation of the ether oxygen or the nitrogen atom, followed by nucleophilic attack. Base-mediated ring-closing reactions often proceed via an intramolecular SN2 mechanism, where a deprotonated amine or alcohol attacks an internal electrophilic center. nih.gov

Further research is required to elucidate the specific reactivity and mechanistic pathways for this compound.

Synthesis and Characterization of Derivatives of 1 Morpholin 2 Yl Prop 2 Yn 1 One

Creation of Structurally Diverse 1-(Morpholin-2-yl)prop-2-yn-1-one Analogs

The synthesis of structurally diverse analogs of this compound involves various chemical strategies aimed at modifying the core structure to explore new chemical space and potential biological activities. While direct literature on the diversification of this compound is limited, general methods for the synthesis of morpholine (B109124) derivatives can be extrapolated.

One common approach to creating diversity is through the use of different starting materials. For instance, the synthesis of morpholines can begin from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net By employing a range of substituted precursors, a library of analogs with varied substitution patterns on the morpholine ring can be generated.

Another strategy involves multicomponent reactions, which allow for the assembly of complex molecules in a single step. These reactions are highly efficient for generating structural diversity. For example, a one-pot synthesis of enaminones, which are structurally related to the target compound, has been achieved through a three-component reaction of a ketone, an amine, and a dimethylformamide-dimethylacetal (DMF-DMA). This approach could potentially be adapted for the synthesis of this compound analogs.

Exploration of Derivatives with Modified Alkynyl or Carbonyl Groups

Modification of the alkynyl and carbonyl groups of this compound is a key area of research for developing new derivatives. The propargyl group (prop-2-yn-1-yl) offers a reactive handle for various chemical transformations.

The terminal alkyne can undergo a variety of reactions, including Sonogashira coupling, click chemistry (cycloaddition reactions), and Mannich reactions. These reactions allow for the introduction of a wide range of substituents at the terminal carbon of the alkyne, leading to a diverse set of derivatives. For example, coupling with aryl or heteroaryl halides via the Sonogashira reaction would yield analogs with extended aromatic systems.

The carbonyl group can also be a site for modification. Reduction of the ketone to a secondary alcohol would introduce a new stereocenter and alter the electronic properties of the molecule. Furthermore, the carbonyl group can be converted to other functional groups, such as imines or hydrazones, through condensation reactions with primary amines or hydrazines, respectively. These modifications would significantly alter the structure and potential biological activity of the parent compound.

Functionalization of the Morpholine Ring in this compound Derivatives

Functionalization of the morpholine ring is another important avenue for creating derivatives of this compound. The nitrogen atom of the morpholine ring is a key site for functionalization. N-alkylation, N-acylation, and N-arylation are common reactions used to introduce a variety of substituents at this position. e3s-conferences.org These modifications can influence the physicochemical properties of the molecule, such as its solubility and basicity, which are important for its biological activity. nih.gov

Furthermore, the carbon atoms of the morpholine ring can also be functionalized. While direct C-H functionalization of the morpholine ring can be challenging, the synthesis of morpholines from functionalized starting materials allows for the introduction of substituents at specific positions on the ring. For example, starting with a substituted 2-aminoethanol derivative would result in a morpholine ring with a substituent at the C-3 or C-5 position.

The development of enantiomerically pure morpholine derivatives is also an important area of research, as the stereochemistry of the molecule can have a significant impact on its biological activity. Asymmetric synthesis methods are employed to produce specific stereoisomers of morpholine derivatives. acs.org

Applications of 1 Morpholin 2 Yl Prop 2 Yn 1 One As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The propargyl ketone moiety in 1-(Morpholin-2-yl)prop-2-yn-1-one suggests its potential as a precursor for the synthesis of various heterocyclic systems. In principle, the activated triple bond could participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions are a common method for constructing five-membered heterocycles. frontiersin.orgnih.gov

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or a related synthon with hydrazine derivatives. chim.itmdpi.comnih.gov The α,β-unsaturated ketone system within the propargyl ketone could potentially react with hydrazines to form pyrazole rings, although specific examples with this compound are not reported. The general reaction scheme involves the initial formation of a hydrazone followed by cyclization. nih.govmdpi.com

Triazoles: 1,2,3-Triazoles are frequently synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govresearchgate.net The terminal alkyne in this compound would be a suitable substrate for reaction with organic azides to produce 1,4-disubstituted 1,2,3-triazoles. frontiersin.org Similarly, 1,2,4-triazoles can be synthesized through various methods, often involving the cyclization of intermediates derived from hydrazines and other nitrogen-containing compounds. chemmethod.comtroindia.in

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Pyrazole | Condensation of a 1,3-dielectrophile with hydrazine | The propargyl ketone could act as the 1,3-dielectrophilic component. |

| 1,2,3-Triazole | 1,3-Dipolar cycloaddition of an alkyne and an azide (B81097) | The terminal alkyne would serve as the alkyne component. |

Role in Multi-Component Reaction Architectures (e.g., Mannich reaction for propargylamines)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly efficient in organic synthesis. researchgate.net

Mannich Reaction for Propargylamines: The Mannich reaction is a classic MCR that typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. A variation of this, the A³ coupling (aldehyde-alkyne-amine), is widely used for the synthesis of propargylamines. rsc.orgresearchgate.net In this context, this compound, with its terminal alkyne, could potentially be used as the alkyne component in such a reaction. The general scheme involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic alkyne. acs.orgnih.gov While this is a plausible application, specific studies employing this compound in this capacity have not been found. The reaction of N-propargylindoles with N-methylpiperazine via a Mannich-type reaction to yield propargylaminoalkynyl-triterpenoids has been reported, demonstrating the utility of the propargyl amine synthesis. researchgate.net

| Reaction | Reactants | Potential Role of this compound |

| A³ Coupling (Mannich-type) | Aldehyde, Amine, Terminal Alkyne | Could serve as the terminal alkyne component. |

Potential in Material Science Applications

The development of new materials with specific functionalities is a significant area of research. Heterocyclic compounds, such as pyrazoles and triazoles, are known to be valuable in material science due to their electronic and coordination properties. chim.it The incorporation of a morpholine (B109124) unit could also impart desirable properties, such as solubility and biocompatibility.

Given the absence of specific research on this compound in material science, its potential applications can only be extrapolated. If used to synthesize polymers or functional materials, the propargyl group could be a site for polymerization or post-functionalization via click chemistry. The morpholine and ketone functionalities could influence the material's physical properties, such as its polarity and ability to form hydrogen bonds. However, without experimental data, these remain speculative possibilities.

Advanced Spectroscopic and Structural Elucidation of 1 Morpholin 2 Yl Prop 2 Yn 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(Morpholin-2-yl)prop-2-yn-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent structure.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The expected signals for this compound would include:

Acetylenic Proton (-C≡C-H): A sharp singlet is anticipated in the region of 2.5-3.5 ppm. libretexts.orgoregonstate.edu The proximity to the electron-withdrawing carbonyl group causes a downfield shift compared to typical terminal alkynes. libretexts.org

Morpholine (B109124) Protons: The morpholine ring contains a chiral center at C2, rendering the protons on the same carbon (geminal) and on adjacent carbons diastereotopic. This results in more complex splitting patterns (e.g., multiplets instead of simple triplets or doublets).

H-2: The proton on the carbon attached to the propynone group would be significantly deshielded by the carbonyl, likely appearing as a multiplet around 4.0-4.5 ppm.

Ring Protons (H-3, H-5, H-6): These six protons would produce a series of complex multiplets in the approximate range of 2.8-4.0 ppm. Protons on carbons adjacent to the oxygen atom (C5, C6) are expected to be at a higher chemical shift than those adjacent to the nitrogen (C3).

N-H Proton: A broad singlet, variable in position, would be present for the amine proton. Its integration would correspond to one proton.

Carbon-¹³ (¹³C) NMR Spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule:

Carbonyl Carbon (C=O): This ketone carbon is highly deshielded and would appear far downfield, in the range of 190-205 ppm. pressbooks.pub Its conjugation with the alkyne shifts it slightly upfield compared to a saturated ketone. pressbooks.pub

Alkynyl Carbons (-C≡C-): Two signals are expected in the 70-90 ppm range. brainly.comoregonstate.eduopenochem.org The carbon attached to the proton (Cβ) typically resonates at a slightly lower chemical shift than the carbon attached to the carbonyl group (Cα).

Morpholine Carbons:

C-2: This carbon, bearing the ketone substituent, would be found around 60-70 ppm.

C-6 and C-5: These carbons, adjacent to the ring oxygen, would appear in the 65-75 ppm region.

C-3: The carbon adjacent to the nitrogen would be the most shielded of the ring carbons, likely appearing around 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O | - | 190 - 205 | Ketone, conjugated with alkyne. pressbooks.pub |

| -C≡CH | - | 80 - 90 | Alkynyl carbon α to carbonyl. brainly.com |

| -C≡CH | 2.5 - 3.5 (s, 1H) | 70 - 80 | Terminal alkynyl proton and carbon. openochem.org |

| Morpholine H-2 | 4.0 - 4.5 (m, 1H) | 60 - 70 | Proton on carbon α to ketone. |

| Morpholine H-3 | 2.8 - 3.2 (m, 2H) | 45 - 55 | Protons on carbon α to nitrogen. |

| Morpholine H-5 | 3.5 - 4.0 (m, 2H) | 65 - 75 | Protons on carbon α to oxygen. |

| Morpholine H-6 | 3.5 - 4.0 (m, 2H) | 65 - 75 | Protons on carbon α to oxygen. |

| N-H | Variable (br s, 1H) | - | Amine proton, may exchange with solvent. |

s = singlet, br s = broad singlet, m = multiplet

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. It would show correlations between adjacent protons in the morpholine ring, such as H-2 with the H-3 protons, and the H-5 protons with the H-6 protons. This would help to trace the connectivity within the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would provide unambiguous confirmation of the assignments made in the 1D spectra, for instance, linking the acetylenic proton signal at ~3.0 ppm to the terminal alkyne carbon signal at ~75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It is essential for connecting the different functional groups. Key expected correlations include:

A three-bond correlation from the acetylenic proton to the carbonyl carbon, confirming the ynone fragment.

A two-bond correlation from the H-2 morpholine proton to the carbonyl carbon, definitively placing the propynone side chain at the C-2 position of the morpholine ring.

Correlations from the H-2 and H-3 protons to other carbons within the morpholine ring, confirming its structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₉NO₂, exact mass: 139.0633 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 139. The fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl group and the heteroatoms in the ring are prone to cleavage. jove.comlibretexts.org

Cleavage of the bond between the carbonyl carbon and the morpholine ring would generate an acylium ion [C₃H₁O]⁺ at m/z 53 and a morpholin-2-yl radical.

Cleavage of the bond between C2 and C3 in the morpholine ring would be a dominant pathway, leading to a resonance-stabilized fragment.

Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation, such as the loss of a CH₂O unit (30 Da).

Loss of Side Chain: A significant peak might be observed at m/z 86, corresponding to the morpholin-2-yl cation [C₄H₈NO]⁺ formed by the loss of the propynal radical.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 111 | [M - CO]⁺• | Loss of carbon monoxide from the molecular ion. |

| 86 | [C₄H₈NO]⁺ | Loss of the propynoyl side chain (C₃H₁O•). jove.com |

| 53 | [C₃H₁O]⁺ | Propynoyl cation, from cleavage of the C2-C(O) bond. jove.com |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretch: A moderate, somewhat broad absorption around 3300-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine in the morpholine ring.

≡C-H Stretch: A sharp, strong absorption peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond. dummies.com This may overlap with the N-H stretch.

C-H Stretches: Absorptions for the aliphatic C-H bonds of the morpholine ring would be observed in the 2850-3000 cm⁻¹ region.

C≡C Stretch: A weak to medium, sharp absorption in the range of 2100-2140 cm⁻¹ indicates the presence of the carbon-carbon triple bond. dummies.com

C=O Stretch: A strong, sharp absorption corresponding to the ketone carbonyl group. Due to conjugation with the alkyne, its frequency would be lowered to approximately 1680-1700 cm⁻¹. pressbooks.pubjove.com

C-O-C Stretch: A strong band around 1100 cm⁻¹ is characteristic of the ether linkage within the morpholine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300 - 3400 | N-H | Secondary Amine | Medium, Broad |

| ~3300 | ≡C-H | Terminal Alkyne | Strong, Sharp libretexts.org |

| 2100 - 2140 | C≡C | Alkyne | Weak-Medium, Sharp dummies.com |

| 1680 - 1700 | C=O | Conjugated Ketone | Strong, Sharp pressbooks.pub |

| ~1100 | C-O-C | Ether | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid suitable for analysis, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique would unequivocally confirm the connectivity of the atoms and provide precise data on bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

The precise geometry of the propynone side chain.

The conformation of the morpholine ring, which is expected to adopt a stable chair conformation, as seen in other morpholine derivatives. nih.gov

The relative stereochemistry at the C2 chiral center.

The packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds involving the N-H group as a donor and the carbonyl or ether oxygens as acceptors.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems and electronic transitions. The α,β-ynone chromophore in the target molecule is expected to produce characteristic absorptions.

A high-intensity π → π * transition is expected at a shorter wavelength, likely in the 220-260 nm range, arising from the conjugated C=O and C≡C system. libretexts.org

A low-intensity n → π * transition, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, would likely be observed at a longer wavelength, around 300-350 nm. masterorganicchemistry.com The exact position and intensity of these absorptions are dependent on the solvent used for the analysis.

Computational and Theoretical Investigations of 1 Morpholin 2 Yl Prop 2 Yn 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed quantum chemical calculations, which are foundational for understanding the electronic nature and reactivity of a molecule, have not been specifically published for 1-(Morpholin-2-yl)prop-2-yn-1-one. Such studies, typically employing methods like Density Functional Theory (DFT), provide invaluable insights into the molecule's structure and behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

There is no specific literature detailing the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for predicting the compound's reactivity, electronic transitions, and potential as a reactant in various chemical transformations. The HOMO-LUMO energy gap is a key parameter in determining molecular stability and reactivity.

Conformational Analysis and Stability Studies

A detailed conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule, has not been documented in peer-reviewed studies. Conformational analysis is vital for understanding how the molecule's shape influences its physical and biological properties.

Molecular Dynamics Simulations for Dynamic Behavior

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations would provide a deeper understanding of the molecule's dynamic behavior over time, including its interactions with solvents or other molecules, which is essential for predicting its behavior in various environments.

Intermolecular Interactions and Crystal Packing Analysis

A formal analysis of the intermolecular interactions and crystal packing for this compound is absent from the scientific literature. Such studies, often complemented by X-ray crystallography, are critical for understanding the solid-state properties of a compound, including its melting point, solubility, and polymorphism.

Q & A

Advanced Research Question

- Target identification : Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET) .

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to model interactions with enzyme active sites, focusing on hydrogen bonding with the morpholine oxygen .

- In vitro validation : Use IC₅₀ assays to quantify inhibition potency, supplemented by SPR to measure binding kinetics .

For cytotoxicity, prioritize cell lines with overexpression of target enzymes (e.g., cancer models) .

How should researchers address contradictions in reaction yield data when scaling up the synthesis of this compound?

Advanced Research Question

Scale-up discrepancies often stem from heat transfer inefficiencies or mixing limitations. Solutions include:

- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions .

- DoE (Design of Experiments) : Optimize parameters (catalyst loading, solvent ratio) using response surface methodology .

- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progression in real time .

Report yields with error margins (±5%) and statistical significance (p < 0.05) .

What spectroscopic methods are most effective for quantifying enantiomeric excess in chiral derivatives of this compound?

Basic Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Correlate CD signals (200–250 nm) with absolute configuration, validated by X-ray crystallography .

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.